Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate structure
naphthalen-2-yl benzoate structure
Product Name:naphthalen-2-yl benzoate
N.o CAS:93-44-7
MF:C17H12O2
MW:248.275984764099
MDL:MFCD00014320
CID:34701
PubChem ID:87564051
Update Time:2024-10-26

naphthalen-2-yl benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Naphthalen-2-yl benzoate
    • 2-Naphthyl benzoate
    • 2-Naphthalenol benzoate
    • Benzoic acid 2-naphthyl ester
    • Benzonaphthol
    • Benzoylnaphthol
    • Betanaphthol benzoate
    • β-Naphthyl benzoate
    • 2-Naphthalenol,benzoate (9CI)
    • 2-Naphthol, benzoate (6CI,7CI,8CI)
    • 2-Benzoyloxynaphthalene
    • Betabenzon
    • NSC 5537
    • b-Naphthyl benzoate
    • Naphthalen-2-ylbenzoate
    • 2-Naphthalenol, benzoate
    • 2-NAPHTHOL BENZOATE
    • beta-naphthol benzoate
    • 2-Naphthalenol, 2-benzoate
    • .beta.-Naphthyl benzoate
    • Benzoic acid, 2-naphthyl ester
    • 2-Naphthol, benzoate
    • 1BKX98E2B1
    • beta-Naphthyl benzoate
    • Benzoesaeure-beta-naphthylester
    • .beta.-Naphthol benzoate
    • CBDivE_013834
    • MLS000532696
    • KSC486O4P
    • 2-Na
    • 2-Naphthalenol, benzoate (9CI)
    • 2-Naphthol, benzoate (6CI, 7CI, 8CI)
    • PPC 016
    • benzoic acid naphthalen-2-yl ester
    • SY036774
    • SCHEMBL1639878
    • 2-naphthylbenzoate
    • W-100243
    • lintrin
    • NSC-5537
    • F11281
    • SR-01000390725
    • HAERTOLAN
    • CHEMBL1407906
    • NCGC00245709-01
    • AI3-01407
    • Benzoic acid, beta-naphthyl ester
    • DTXSID50861688
    • NSC5537
    • HMS1422G18
    • CCG-348829
    • F0808-1030
    • SMR000140134
    • EINECS 202-247-1
    • 2-Naphthol, benzoate (8CI)
    • MFCD00014320
    • DTXCID90810574
    • STK084157
    • SR-01000390725-1
    • 2-NAPHTHYL BENZOATE [MI]
    • NS00041122
    • Q27252201
    • IDI1_009777
    • AS-14487
    • CS-0156547
    • EU-0066971
    • 2-Naphthalenol 2-benzoate
    • HMS2480P04
    • UNII-1BKX98E2B1
    • B1108
    • AKOS000491593
    • BENZONAPHTHOL [WHO-DD]
    • IFLab1_003670
    • 93-44-7
    • naphthalen-2-yl benzoate
    • MDL: MFCD00014320
    • Inchi: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
    • Chave InChI: DWJIJRSTYFPKGD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2052424

Propriedades Computadas

  • Massa Exacta: 248.08400
  • Massa monoisotópica: 248.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 306
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 26.3
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 白色结晶性粉末。久置色变深。
  • Densidade: 1.1290 (rough estimate)
  • Ponto de Fusão: 106.0 to 110.0 deg-C
  • Ponto de ebulição: 413.5℃ at 760 mmHg
  • Ponto de Flash: 175
  • Índice de Refracção: 1.6000 (estimate)
  • Coeficiente de partição da água: 不溶
  • PSA: 26.30000
  • LogP: 4.05900
  • Merck: 6408
  • FEMA: 2768
  • Solubilidade: 易溶于热乙醇、甘油和氯仿,微溶于乙醚,几乎不溶于水。

naphthalen-2-yl benzoate Informações de segurança

naphthalen-2-yl benzoate Dados aduaneiros

  • CÓDIGO SH:2916310090
  • Dados aduaneiros:

    中国海关编码:

    2916310090

    概述:

    2916310090 其他苯甲酸及其盐和酯. 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2916310090 other benzoic acid and its salts and esters。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%

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naphthalen-2-yl benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  36 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Método de produção 2

Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, rt
Referência
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; Hayashi, Yuka; Ohmori, Syo; Torii, Ayuko; Aizu, Yoko; et al, Tetrahedron, 2011, 67(3), 641-649

Método de produção 3

Condições de reacção
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
Referência
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; Bagchi, Sourav; Sharma, Anuj, New Journal of Chemistry, 2015, 39(11), 8329-8336

Método de produção 4

Condições de reacção
1.1 Catalysts: Zirconium oxychloride octahydrate Solvents: Dichloromethane ;  21 h, rt
Referência
Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions
Ghosh, Rina; Maiti, Swarupananda; Chakraborty, Arijit, Tetrahedron Letters, 2005, 46(1), 147-151

Método de produção 5

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Indium trichloride ;  10 - 60 min, rt
Referência
Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Tetrahedron Letters, 2003, 44(35), 6749-6753

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  5 h, 80 °C
Referência
Acyl maleic hydrazides as versatile acyl transferring agents
Mashraqui, Sabir H.; Shivalji, Jadhav L., Journal of Chemical Research, 2003, (3), 121-123

Método de produção 7

Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Referência
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

Método de produção 8

Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Referência
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

Método de produção 9

Condições de reacção
1.1 Catalysts: Titania ;  5.3 h, 25 °C
Referência
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

Método de produção 10

Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
1.2 Reagents: Methanol
Referência
Highly efficient and versatile acylation of alcohols with Bi(OTf)3 as catalyst
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Angewandte Chemie, 2000, 39(16), 2877-2879

Método de produção 11

Condições de reacção
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)vanadium ;  80 h, rt
Referência
Process for acyl substitution of anhydrides with active hydrogen compounds in the presence of vanadyl salt catalysts
, United States, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  rt
Referência
Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach
Matt, Christof; Koelblin, Frederic; Streuff, Jan, Organic Letters, 2019, 21(17), 6983-6988

Método de produção 13

Condições de reacção
1.1 Catalysts: Tributylamine Solvents: Pyridine ;  24 h, rt
Referência
Bis(2,4-dinitrophenyl) carbonate
Hamilton, Niall M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Método de produção 14

Condições de reacção
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 70 h, rt
1.3 Reagents: Water ;  cooled
Referência
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

Método de produção 15

Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
Referência
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

Método de produção 16

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, methanesulfonate (1:1) ;  25 - 30 °C
Referência
Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid
Prasad, Ashok K.; Kumar, Vineet; Malhotra, Shashwat; Ravikumar, Vasulinga T.; Sanghvi, Yogesh S.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

Método de produção 17

Condições de reacção
1.1 120 min, 60 °C
Referência
Isolation of an inclusion complex of naphthol and its benzoate as an intermediate in the solvent-free benzoylation reaction of naphthol
Nakamatsu, Seiken; Yoshizawa, Kazuhiro; Toyota, Sinji; Toda, Fumio; Matijasic, Ivanka, Organic & Biomolecular Chemistry, 2003, 1(13), 2231-2234

Método de produção 18

Condições de reacção
1.1 Catalysts: Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetone ;  30 min, 50 °C
1.2 Reagents: Potassium carbonate ;  1 h, 50 °C
Referência
Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride
Zarchi, Mohammad Ali Karimi; Mirjalili, Bibi Fatemeh; Aval, Ali Kheradmand, Journal of Applied Polymer Science, 2010, 115(1), 237-241

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ;  24 h, 100 °C
Referência
Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols
Zhang, Man-Li; Zhang, Shou-Hui; Zhang, Guo-Ying; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(19), 2480-2483

Método de produção 20

Condições de reacção
1.1 Catalysts: Perchloric acid (solid supported) ,  Silica ;  15 min, 80 °C
Referência
A process for the acylation of various substrates using a solid support catalyst
, India, , ,

naphthalen-2-yl benzoate Raw materials

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-44-7)naphthalen-2-yl benzoate
Número da Ordem:A844594
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):290.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-44-7)2-Naphthyl Benzoate
Número da Ordem:LE122
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 11:37
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93-44-7)naphthalen-2-yl benzoate
A844594
Pureza:99%
Quantidade:500g
Preço ($):290.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-44-7)2-Naphthyl Benzoate
LE122
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail